molecular formula C7H2BrF4I B1521411 3-Bromo-5-fluoro-2-iodobenzotrifluoride CAS No. 1027511-93-8

3-Bromo-5-fluoro-2-iodobenzotrifluoride

Cat. No.: B1521411
CAS No.: 1027511-93-8
M. Wt: 368.89 g/mol
InChI Key: AXNJIWJQGUCDQF-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-iodobenzotrifluoride: is an organic compound with the molecular formula C7H2BrF4I and a molecular weight of 368.89 g/mol . It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and iodine atoms on a benzene ring substituted with a trifluoromethyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-iodobenzotrifluoride typically involves halogenation reactions. One common method is the sequential halogenation of a benzotrifluoride derivative. The process may involve:

    Bromination: Introduction of a bromine atom using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS).

    Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or elemental fluorine (F2).

    Iodination: Introduction of an iodine atom using iodine (I2) or an iodinating agent like N-iodosuccinimide (NIS).

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki, Stille, and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in non-polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various substituted benzotrifluorides.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

Chemistry: : 3-Bromo-5-fluoro-2-iodobenzotrifluoride is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.

Biology: : The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, due to its ability to introduce halogen atoms into organic molecules.

Medicine: : It may be involved in the development of new drugs, especially those requiring halogenated aromatic compounds for enhanced biological activity and stability.

Industry: : The compound is used in the production of specialty chemicals, including intermediates for dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-iodobenzotrifluoride in chemical reactions involves the reactivity of the halogen atoms. The presence of multiple halogens allows for selective reactions at different positions on the benzene ring. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.

Comparison with Similar Compounds

    1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    1-Bromo-3-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-Bromo-2-iodobenzotrifluoride: Similar structure but without the fluorine atom.

Uniqueness: 3-Bromo-5-fluoro-2-iodobenzotrifluoride is unique due to the presence of three different halogen atoms and a trifluoromethyl group, which provides distinct reactivity and stability compared to other halogenated benzotrifluorides. This combination of substituents allows for versatile applications in various chemical reactions and industrial processes.

Properties

IUPAC Name

1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4I/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNJIWJQGUCDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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